1-(3-chlorophenyl)-4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(3-CHLOROPHENYL)-4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core, a pyrrolidinone ring, and various substituents including chlorophenyl and ethylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic synthesisCommon reagents used in these steps include palladium catalysts for coupling reactions, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Halogen atoms like chlorine can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane .
Scientific Research Applications
1-(3-CHLOROPHENYL)-4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-{4-[2-(5-ethyl-pyridin-2-yl)-ethoxy]-phenyl}-propenone
- N-(3-Amino-4-chlorophenyl)-2-(4-ethylphenoxy)-propanamide
- 2-(4-chlorophenyl)-3-[2-(4-ethylphenoxy)ethyl]-4(3H)-quinazolinone
Uniqueness
1-(3-CHLOROPHENYL)-4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H26ClN3O2 |
---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H26ClN3O2/c1-2-19-10-12-23(13-11-19)33-15-14-30-25-9-4-3-8-24(25)29-27(30)20-16-26(32)31(18-20)22-7-5-6-21(28)17-22/h3-13,17,20H,2,14-16,18H2,1H3 |
InChI Key |
WHKMBPPWSNXOAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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